molecular formula C5H3BrN4S B111169 2-Amino-6-bromothiazolo[4,5-B]pyrazine CAS No. 112342-72-0

2-Amino-6-bromothiazolo[4,5-B]pyrazine

Cat. No.: B111169
CAS No.: 112342-72-0
M. Wt: 231.08 g/mol
InChI Key: XYAFECHDSIQGHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromothiazolo[4,5-B]pyrazine typically involves the ring closure of 3-aminopyrazine-2-thiols with orthoesters and potassium ethyl xanthate . Another method involves the reaction of 2-amino-5-bromopyrazine-3-thiol with potassium ethyl xanthate, yielding both 6-bromothiazolo[4,5-B]pyrazine-2-thiol and thiazolo[4,5-B]pyrazine-2,6-dithiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production, involving standard organic synthesis techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromothiazolo[4,5-B]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include potassium ethyl xanthate, orthoesters, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with potassium ethyl xanthate yields 6-bromothiazolo[4,5-B]pyrazine-2-thiol and thiazolo[4,5-B]pyrazine-2,6-dithiol .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromothiazolo[4,5-B]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The compound’s thiazole and pyrazine rings may enable it to bind to specific enzymes or receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a bromine atom on its fused ring system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAFECHDSIQGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551385
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112342-72-0
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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